7-(3-Methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl (4-fluorophenoxy)acetate
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Overview
Description
7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate is a complex organic compound that features a benzoxathiol core with a methylphenyl and fluorophenoxy acetate substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate typically involves multiple steps:
Formation of the Benzoxathiol Core: The benzoxathiol core can be synthesized through a cyclization reaction involving a thiol and a suitable ortho-substituted aromatic compound.
Introduction of the Methylphenyl Group: The methylphenyl group can be introduced via a Friedel-Crafts alkylation reaction using 3-methylbenzene and an appropriate electrophile.
Attachment of the Fluorophenoxy Acetate: The final step involves the esterification of the benzoxathiol core with 2-(4-fluorophenoxy)acetic acid under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzoxathiol ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the benzoxathiol ring, potentially converting it to a hydroxyl group.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
The compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications.
Medicine
In medicinal chemistry, this compound could be investigated for its pharmacological properties. Its ability to interact with specific molecular targets could lead to the development of new drugs for various diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure may impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl acetate
- 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-chlorophenoxy)acetate
- 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-bromophenoxy)acetate
Uniqueness
The presence of the fluorophenoxy group in 7-(3-Methylphenyl)-2-oxo-2H-1,3-benzoxathiol-5-yl 2-(4-fluorophenoxy)acetate distinguishes it from similar compounds. Fluorine atoms can significantly alter the electronic properties and reactivity of the compound, potentially enhancing its biological activity and stability.
Properties
Molecular Formula |
C22H15FO5S |
---|---|
Molecular Weight |
410.4 g/mol |
IUPAC Name |
[7-(3-methylphenyl)-2-oxo-1,3-benzoxathiol-5-yl] 2-(4-fluorophenoxy)acetate |
InChI |
InChI=1S/C22H15FO5S/c1-13-3-2-4-14(9-13)18-10-17(11-19-21(18)28-22(25)29-19)27-20(24)12-26-16-7-5-15(23)6-8-16/h2-11H,12H2,1H3 |
InChI Key |
ATLHGHUSCMZOGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)C2=C3C(=CC(=C2)OC(=O)COC4=CC=C(C=C4)F)SC(=O)O3 |
Origin of Product |
United States |
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